molecular formula C7H10ClNO B8032557 3-Amino-4-methylphenol hydrochloride CAS No. 227302-39-8

3-Amino-4-methylphenol hydrochloride

Cat. No.: B8032557
CAS No.: 227302-39-8
M. Wt: 159.61 g/mol
InChI Key: QPZZKFZASXGPAF-UHFFFAOYSA-N
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Description

. It is a white crystalline powder that is soluble in water and has applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-4-methylphenol hydrochloride can be synthesized through the reduction of 4-nitro-3-methylphenol using reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is typically carried out under an inert atmosphere to prevent oxidation, and the product is then converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reduction methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale hydrogenation processes are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methylphenol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used to oxidize the compound to produce quinones or other oxidized derivatives.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the compound further.

  • Substitution: Nucleophilic substitution reactions can occur with various electrophiles, such as alkyl halides, under suitable conditions.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Further reduced amines or alcohols.

  • Substitution Products: Alkylated derivatives of the compound.

Scientific Research Applications

3-Amino-4-methylphenol hydrochloride has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Amino-4-methylphenol hydrochloride is similar to other phenolic compounds such as 4-aminophenol and 2-methyl-4-nitrophenol. it is unique in its structure and reactivity due to the presence of the amino group and the methyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity patterns compared to other phenolic compounds.

Comparison with Similar Compounds

  • 4-Aminophenol

  • 2-Methyl-4-nitrophenol

  • 3-Methyl-4-nitrophenol

Properties

IUPAC Name

3-amino-4-methylphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c1-5-2-3-6(9)4-7(5)8;/h2-4,9H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZZKFZASXGPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227302-39-8
Record name Phenol, 3-amino-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227302-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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